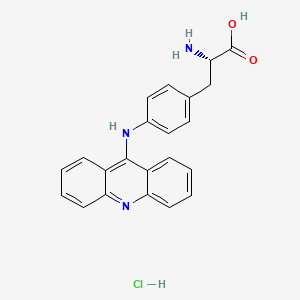
Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a phenylalanine moiety linked to an acridine group, which imparts unique properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride typically involves the reaction of phenylalanine with an acridine derivative under specific conditions. The process may include steps such as:
Nitration: Introduction of a nitro group to the acridine ring.
Reduction: Conversion of the nitro group to an amino group.
Coupling Reaction: Formation of the final product by coupling the amino group with phenylalanine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Sequential addition of reactants and catalysts.
Continuous Flow Processing: Continuous addition of reactants in a controlled manner to maintain consistent product quality.
化学反应分析
Types of Reactions
Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of acridine oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical analysis.
Biology: Employed in studies of enzyme activity and protein interactions.
Medicine: Investigated for its potential as an antineoplastic agent and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. This property makes it a potential candidate for anticancer therapies.
相似化合物的比较
Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride can be compared with other similar compounds such as:
Phenylalanine mustard: Another phenylalanine derivative with antineoplastic properties.
Adriamycin: An anthracycline antibiotic with similar DNA intercalating properties.
Actinomycin D: A compound that also intercalates into DNA and inhibits transcription.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of phenylalanine and acridine, resulting in a compound with distinct biological and chemical activities.
属性
CAS 编号 |
64895-15-4 |
|---|---|
分子式 |
C22H20ClN3O2 |
分子量 |
393.9 g/mol |
IUPAC 名称 |
(2S)-3-[4-(acridin-9-ylamino)phenyl]-2-aminopropanoic acid;hydrochloride |
InChI |
InChI=1S/C22H19N3O2.ClH/c23-18(22(26)27)13-14-9-11-15(12-10-14)24-21-16-5-1-3-7-19(16)25-20-8-4-2-6-17(20)21;/h1-12,18H,13,23H2,(H,24,25)(H,26,27);1H/t18-;/m0./s1 |
InChI 键 |
ITWZATCCNIBXCG-FERBBOLQSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



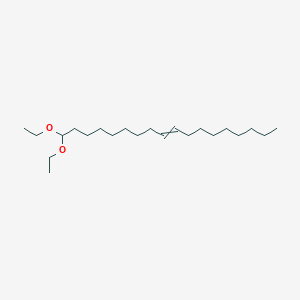


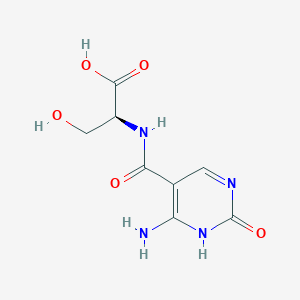


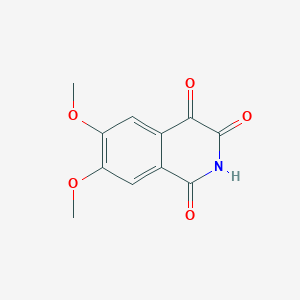
![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)
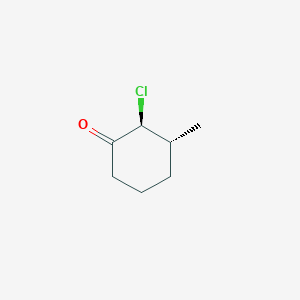
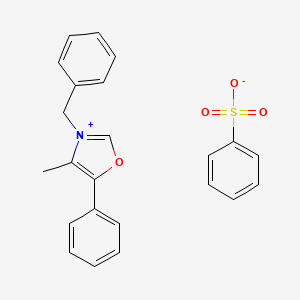
![1-[4-(4-Methylpentyl)cyclohexyl]ethanone](/img/structure/B14502373.png)
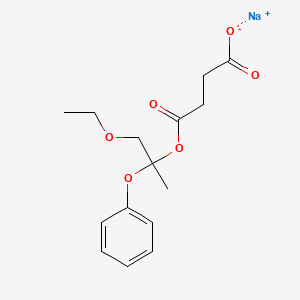
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)
